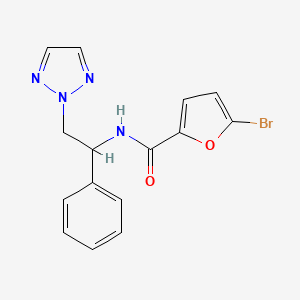
5-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a furan ring, a phenyl ring, a triazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-donating and electron-withdrawing groups present in the molecule can have a significant effect on its chemical reactivity .Chemical Reactions Analysis
The compound contains several functional groups that can undergo a variety of chemical reactions. For example, the bromine atom on the furan ring can be replaced by other groups through nucleophilic aromatic substitution reactions. The carboxamide group can participate in acylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and could also influence its boiling and melting points .Scientific Research Applications
Antibacterial Activities
Research has demonstrated the synthesis of functionalized furan-2-carboxamides with significant in vitro antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds, including variants of furan-2-carboxamide, have been shown to exhibit promising antibacterial properties, particularly against NDM-positive bacteria A. baumannii, outperforming some commercially available drugs. Computational docking studies and molecular dynamics (MD) simulations further validated these findings, illustrating the compounds' interactions with bacterial proteins and their stability (A. Siddiqa et al., 2022).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds related to furan-2-carboxamide derivatives, have been synthesized and evaluated as antiprotozoal agents. These compounds exhibited strong DNA affinities and demonstrated significant in vitro activities against T. b. rhodesiense and P. falciparum, with some showing excellent in vivo activity in a trypanosomal mouse model. This research highlights the potential of such compounds in developing treatments against protozoal infections (M. Ismail et al., 2004).
Synthetic Methodologies for Heterocyclic Compounds
The synthesis of heterocyclic compounds based on brominated and functionalized furan derivatives has been explored, serving as precursors for various pharmaceutical and biological applications. For instance, brominated trihalomethylenones have been utilized as versatile precursors for the synthesis of pyrazoles, which are then converted into compounds with potential antibacterial, antiurease, and antioxidant activities. This showcases the chemical versatility and potential pharmaceutical applications of such compounds (M. Martins et al., 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, it could interact with biological targets such as enzymes or receptors. The presence of the triazole ring, which is found in many biologically active compounds, suggests that this compound could have potential biological activity .
Future Directions
The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could also be conducted to fully understand its properties and potential uses .
Properties
IUPAC Name |
5-bromo-N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c16-14-7-6-13(22-14)15(21)19-12(10-20-17-8-9-18-20)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQELRBHIDYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
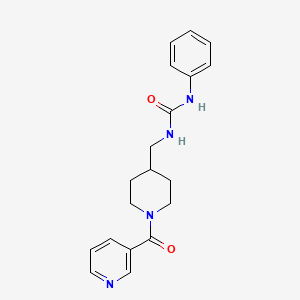

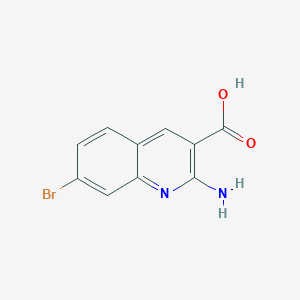
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2826940.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2826941.png)
![N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2826942.png)

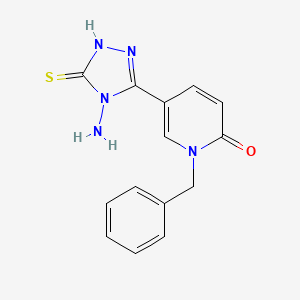
![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2826945.png)
![ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2826947.png)

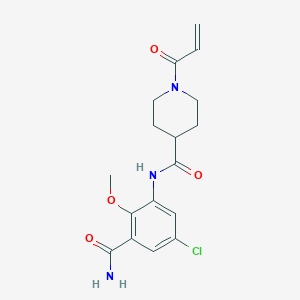
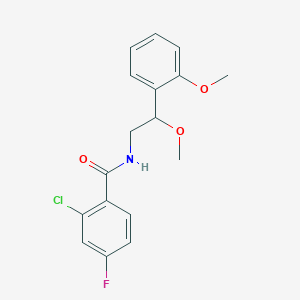
![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)
